molecular formula C17H13N3O B1489715 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole CAS No. 1338680-46-8

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole

Cat. No.: B1489715
CAS No.: 1338680-46-8
M. Wt: 275.3 g/mol
InChI Key: BXVPSGRHGBVPMJ-UHFFFAOYSA-N
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Description

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole is a fundamental structure in many natural and synthetic compounds, known for its diverse biological activities

Biochemical Analysis

Biochemical Properties

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as tyrosinase and urease . These interactions are crucial as they can modulate biochemical pathways and potentially lead to therapeutic effects. The compound’s ability to bind to specific enzymes and proteins highlights its potential as a biochemical modulator.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with tyrosinase results in the inhibition of melanin production, which is significant for its potential use in treating hyperpigmentation disorders . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time . Its degradation products and their potential effects on cellular function need further investigation. Long-term studies in vitro and in vivo are crucial to determine the compound’s efficacy and safety over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and organ damage . Understanding the dosage-dependent effects is critical for determining the therapeutic window and ensuring the compound’s safety in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects . Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its bioavailability and efficacy. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the body . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function within cells. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity, providing insights into its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole typically involves multi-step organic reactions. One common approach is the cyclization of 4-methylbenzohydrazide with 3-indolecarboxaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

  • Reduction: Reduction of the oxadiazole ring can lead to the formation of a corresponding amine derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the indole or oxadiazole positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid

  • Reduction: Indole-3-amine derivatives

  • Substitution: Substituted indoles and oxadiazoles

Scientific Research Applications

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: It has potential therapeutic applications in the treatment of diseases like cancer and diabetes.

  • Industry: Its unique chemical structure makes it useful in the development of new materials and chemical sensors.

Comparison with Similar Compounds

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole is unique due to its specific structural features. Similar compounds include:

  • Indole-3-carboxaldehyde: Lacks the oxadiazole ring.

  • 4-Methylbenzohydrazide: Does not contain the indole moiety.

  • 1,2,4-Oxadiazole derivatives: May lack the methyl group or the indole structure.

These differences contribute to the distinct biological and chemical properties of this compound, making it a valuable compound in various applications.

Properties

IUPAC Name

5-(1H-indol-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16-19-17(21-20-16)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVPSGRHGBVPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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